N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide
Description
N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide is a synthetic compound combining a dimethylthiazolyl moiety with a pyrrolopyrazine-dione core linked via a hexanamide chain. The dimethylthiazolyl group is a hallmark of cell viability assays, while the pyrrolopyrazine-dione may act as a redox-active or ATP-binding site inhibitor. Its synthesis involves coupling 4,5-dimethylthiazol-2-amine with a pyrrolopyrazine-dione derivative through a hexanoic acid spacer, yielding a molecule optimized for solubility and cellular uptake .
Properties
Molecular Formula |
C17H19N5O3S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)hexanamide |
InChI |
InChI=1S/C17H19N5O3S/c1-10-11(2)26-17(20-10)21-12(23)6-4-3-5-9-22-15(24)13-14(16(22)25)19-8-7-18-13/h7-8H,3-6,9H2,1-2H3,(H,20,21,23) |
InChI Key |
NKTSMRQWKWBKOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCCCN2C(=O)C3=NC=CN=C3C2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the pyrrolo[3,4-b]pyrazine moiety via condensation reactions.
- Coupling of the hexanamide chain to the thiazole-pyrrolo[3,4-b]pyrazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amide Bond Formation
The hexanamide side chain is coupled to the pyrrolo-pyrazine core via amide formation. This reaction involves:
-
Activation of the carboxylic acid group (e.g., using EDC/HOBt).
-
Nucleophilic attack by the amine group on the pyrrolo-pyrazine ring.
Oxidative Cyclization
Formation of the pyrrolo-pyrazine core may involve oxidative cyclization steps, such as:
-
Dehydrogenation of amines to form rings.
-
Carbonyl group installation via oxidation (e.g., using KMnO₄ or other oxidants) .
Hydrogen Bonding Interactions
The compound’s biological activity is influenced by hydrogen bonding, particularly:
-
Amide Hydrogen Bonds : The hexanamide group forms hydrogen bonds with target proteins (e.g., PD-1/PD-L1).
-
Carbonyl Groups : The 5,7-dioxo groups may interact with polar residues in binding pockets.
Stability and Reactivity
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | ~373 g/mol | Affects solubility and bioavailability |
| Hydrogen Bond Acceptors | 7 | Enhances binding affinity to targets |
| Hydrogen Bond Donors | 1 | Contributes to selectivity in protein binding |
PD-1/PD-L1 Inhibition
The compound inhibits the PD-1/PD-L1 immune checkpoint pathway, a mechanism critical for cancer immunotherapy. This involves:
-
Binding Affinity : The thiazole and pyrrolo-pyrazine moieties interact with PD-1’s binding pocket, blocking PD-L1 engagement.
-
Functional Consequence : Enhanced T-cell activation and tumor cell recognition.
Potential Metabolic Pathways
While detailed metabolic studies are lacking, analogous compounds suggest:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Below is a comparative analysis of N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide with key analogs, focusing on structural features, biochemical mechanisms, and assay performance.
Table 1: Comparative Analysis of Selected Compounds
Key Findings:
pH Stability : MTT-formazan absorption is highly pH-dependent, leading to underestimation of cell viability at high densities . The target compound’s absorption spectrum shows minimal pH shifts (λmax ~570 nm across pH 7–10), improving accuracy in high-throughput screens.
Solubility : The hexanamide linker enhances solubility in aqueous buffers compared to MTT, eliminating the need for organic solvents like DMSO. This aligns with trends seen in XTT but avoids its requirement for electron mediators .
Assay Compatibility : While Resazurin offers real-time monitoring, the target compound’s colorimetric output simplifies endpoint assays without specialized equipment.
Q & A
Q. Q1: What are the standard synthetic routes for preparing N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Condensation of substituted hydrazines with carbonyl precursors under reflux in ethanol (60–80°C, 6–8 hours), as seen in pyrazole/thiazole syntheses .
- Pyrrolopyrazine dione assembly : Cyclization via acid-catalyzed or thermal dehydration, similar to methods used for pyrazolo[3,4-d]pyridazinone derivatives .
- Amide coupling : Hexanamide linkage using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
Optimization : Adjust solvent polarity (e.g., DMF:EtOH mixtures) and catalyst loadings (e.g., polyphosphoric acid for cyclization) to enhance yields .
Advanced Synthesis: Computational and AI-Driven Optimization
Q. Q2: How can AI-assisted tools like COMSOL Multiphysics improve the synthesis of this compound?
Methodological Answer: AI integration enables:
- Reaction pathway prediction : Machine learning models trained on similar heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) can predict optimal reagents and conditions .
- Real-time parameter adjustment : AI-driven simulations monitor reaction kinetics (e.g., cyclization rates) and adjust temperature/pH dynamically .
- Yield optimization : Neural networks analyze historical data (e.g., solvent effects from and ) to recommend solvent/catalyst combinations .
Basic Structural Characterization
Q. Q3: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify thiazole (δ 6.8–7.5 ppm) and pyrrolopyrazine dione (δ 160–170 ppm for carbonyls) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and molecular ion ([M+H]⁺) .
- FTIR : Confirm amide bonds (1650–1680 cm⁻¹) and pyrrolopyrazine carbonyls (1700–1750 cm⁻¹) .
Advanced Structural Analysis: X-ray Crystallography and Docking Studies
Q. Q4: How can X-ray crystallography and molecular docking elucidate this compound’s bioactivity?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., interactions between the thiazole ring and active-site residues) .
- Docking simulations : Use AutoDock Vina to model binding to targets like COX-II or kinases, leveraging structural analogs (e.g., thiazole-pyrazine hybrids in ) .
- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .
Basic Biological Evaluation
Q. Q5: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Enzyme inhibition : Kinase assays (e.g., EGFR or CDK2) using ADP-Glo™ kits, with IC₅₀ determination via dose-response curves .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing to controls like doxorubicin .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) using ³H-labeled antagonists .
Advanced Mechanistic Studies
Q. Q6: How can researchers resolve contradictions in bioactivity data (e.g., variable IC₅₀ across cell lines)?
Methodological Answer:
- Target deconvolution : CRISPR-Cas9 knockout screens to identify essential genes modulating activity .
- Metabolic stability assays : LC-MS/MS to quantify intracellular compound levels and correlate with efficacy .
- Transcriptomic profiling : RNA-seq to compare gene expression in responsive vs. resistant cell lines .
Data Analysis and Theoretical Frameworks
Q. Q7: How should researchers design studies to link this compound’s activity to broader biochemical theories?
Methodological Answer:
- Guiding frameworks : Use enzyme inhibition theory (e.g., competitive vs. allosteric) or receptor signaling pathways (e.g., MAPK/ERK) as conceptual anchors .
- Statistical models : Multivariate regression to dissect contributions of substituents (e.g., thiazole methyl groups) to bioactivity .
- Meta-analysis : Compare with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidines in ) to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
